2-Ethyl-5-methylthiophene
Overview
Description
2-Ethyl-5-methylthiophene is an organic compound with the molecular formula C7H10S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylthiophene can be synthesized through several methods. One common approach involves the alkylation of thiophene derivatives. For instance, the reaction of 2-methylthiophene with ethyl bromide in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One method includes the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methylthiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, cobalt acetate, sodium bromide, and glacial acetic acid.
Substitution: Brønsted acids like HBF4 and various electrophiles.
Major Products:
Oxidation: 2-Acetyl-5-methylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethyl-5-methylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-5-methylthiophene involves its interaction with various molecular targets. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. For example, some thiophene compounds inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Methylthiophene
- 2-Ethylthiophene
- 2,5-Dimethylthiophene
Comparison: 2-Ethyl-5-methylthiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 2-methylthiophene and 2-ethylthiophene, the presence of both ethyl and methyl groups in this compound provides distinct steric and electronic effects, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-ethyl-5-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-3-7-5-4-6(2)8-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVNYVBGCJFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334522 | |
Record name | 2-Ethyl-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
158.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethyl-5-methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40323-88-4 | |
Record name | 2-Ethyl-5-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40323-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-5-methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029733 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is the alkylation desulfurization process using Amberlyst 36 resin for 2-ethyl-5-methylthiophene removal?
A1: Studies show that Amberlyst 36 resin exhibits high efficiency in catalyzing the alkylation of this compound with vinyltoluene []. Conversions exceeding 99% have been achieved under optimized reaction conditions, highlighting the potential of this method for desulfurization []. The reaction follows pseudo-first-order kinetics, allowing for the calculation of rate constants and activation energies, which are crucial for process optimization and reactor design [].
Q2: Beyond fuel, are there other areas where the chemical reactivity of this compound is being explored?
A2: Yes, researchers are investigating the catalyzed oxidation of this compound []. While details about the specific catalysts and reaction conditions remain limited, this line of research points towards potential applications in organic synthesis and materials science. Understanding the oxidation pathways and products could open doors to novel derivatives and applications for this compound.
Q3: Has this compound been identified in any natural sources?
A3: Yes, analysis of the gaseous products from the thermal decomposition of Kashpir shales revealed this compound as a component of the thiophene group []. This finding suggests that this compound could be present in other fossil fuel sources and highlights the importance of understanding its formation and transformation during geological processes.
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